molecular formula C12H16N2O B5821819 5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole

5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole

Cat. No. B5821819
M. Wt: 204.27 g/mol
InChI Key: XIHZYTFSQWIZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole, also known as EEB, is a benzimidazole derivative that has been found to possess various biological activities. It is an important compound in the field of medicinal chemistry, and its synthesis and applications have been extensively studied.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that its biological activities are mediated through its interaction with various molecular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and its biological activities can be easily measured using various assays. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole. One potential direction is the development of novel 5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole derivatives with improved biological activities. Another potential direction is the investigation of the molecular targets and pathways involved in the biological activities of 5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole. Additionally, the potential use of 5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole in combination with other drugs for the treatment of various diseases should also be explored.

Synthesis Methods

The synthesis of 5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole can be achieved through several methods, including the reaction of 2-methyl-1,2-diaminobenzene with ethyl bromoacetate, followed by the reaction of the resulting intermediate with ethanol and sodium ethoxide. Another method involves the reaction of 2-methyl-1,2-diaminobenzene with ethyl 2-bromoacetate, followed by the reaction of the intermediate with sodium ethoxide and ethanol.

Scientific Research Applications

5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines, while its anti-cancer properties have been attributed to its ability to induce apoptosis in cancer cells. Its anti-microbial properties have been attributed to its ability to inhibit the growth of various bacteria and fungi.

properties

IUPAC Name

5-ethoxy-1-ethyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-4-14-9(3)13-11-8-10(15-5-2)6-7-12(11)14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHZYTFSQWIZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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